Cogazocine
CAS No.: 57653-29-9
Cat. No.: VC3820405
Molecular Formula: C21H31NO
Molecular Weight: 313.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57653-29-9 |
|---|---|
| Molecular Formula | C21H31NO |
| Molecular Weight | 313.5 g/mol |
| IUPAC Name | 10-(cyclobutylmethyl)-1-ethyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
| Standard InChI | InChI=1S/C21H31NO/c1-4-21-10-11-22(14-15-6-5-7-15)19(20(21,2)3)12-16-8-9-17(23)13-18(16)21/h8-9,13,15,19,23H,4-7,10-12,14H2,1-3H3 |
| Standard InChI Key | IUUBFDSJJHOTDI-UHFFFAOYSA-N |
| SMILES | CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4CCC4 |
| Canonical SMILES | CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4CCC4 |
Introduction
Chemical Structure and Physicochemical Properties
Cogazocine belongs to the benzomorphan class of opioids, characterized by a tricyclic framework fused with an azepane ring system. Its molecular formula is C₂₁H₃₁NO, yielding a molar mass of 313.485 g/mol . The structure features:
-
A 10-azatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene core, which provides rigidity and influences receptor binding.
-
A cyclobutylmethyl substituent at position 10, enhancing lipophilicity and potentially modulating receptor selectivity.
-
An ethyl group at position 1 and geminal dimethyl groups at position 13, which may stabilize conformational states critical for activity .
Stereochemical analysis reveals two undefined stereocenters, suggesting synthetic routes may produce racemic mixtures or diastereomers with divergent pharmacological profiles . Computational models predict a logP value of ~3.2, indicating moderate blood-brain barrier permeability, though experimental validation is pending.
Pharmacological Mechanisms and Receptor Interactions
As an opioid receptor agonist, Cogazocine’s primary mechanism involves modulation of μ-opioid (MOR) and κ-opioid (KOR) receptors. While direct binding assays remain unpublished, structural analogs like pentazocine exhibit mixed MOR/KOR agonism with partial antagonist activity at δ-opioid receptors (DOR) . Key mechanistic insights include:
Opioid Receptor Affinity and Signaling
-
MOR Activation: Analogs such as (-)-pentazocine demonstrate MOR-dependent analgesia in thermal and mechanical pain models, abolished in MOR-knockout mice . Cogazocine’s ethyl and cyclobutylmethyl groups may enhance MOR binding compared to simpler benzomorphans.
-
KOR Contribution: The tricyclic scaffold could favor KOR interactions, as seen in pentazocine’s visceral antinociception mediated by KOR . This dual activity may reduce respiratory depression risks associated with pure MOR agonists .
-
Downstream Effects: Opioid receptor activation inhibits adenylate cyclase, reducing cAMP and hyperpolarizing neurons via G-protein-coupled inwardly rectifying potassium (GIRK) channels .
Synergy with Anticancer Agents
A patent (WO2014056897A1) discloses that opioid agonists like Cogazocine potentiate chemotherapeutics (e.g., doxorubicin, cisplatin) through two pathways :
-
Enhanced Drug Accumulation: Opioids inhibit ATP-binding cassette (ABC) transporters, increasing intracellular concentrations of cytotoxic agents .
-
Receptor Upregulation: Chemotherapeutics upregulate opioid receptor expression on cancer cells, creating a self-reinforcing cycle of enhanced drug uptake and receptor activation .
This synergy suggests Cogazocine could improve therapeutic indices in cancers with high opioid receptor expression, though in vivo validation is needed.
Therapeutic Applications and Preclinical Evidence
Analgesia
Cogazocine’s structural similarity to pentazocine—a Schedule IV analgesic with ~20% oral bioavailability—hints at potential use in moderate-to-severe pain . Key considerations include:
-
Ceiling Effect: Like pentazocine, Cogazocine may exhibit dose-dependent analgesia plateauing at higher doses, reducing overdose risk .
-
Side Effect Profile: Hallucinations and delusions reported with pentazocine (≤10% incidence) may recur, necessitating careful dose titration .
Oncology
Preclinical models propose opioid-chemotherapy combinations for resistant tumors. In one paradigm:
-
Priming Phase: Cogazocine (3–10 mg/kg s.c.) upregulates MOR/KOR over 7 days .
-
Chemotherapy Phase: Doxorubicin or cisplatin administration exploits enhanced receptor-mediated drug uptake .
This approach reduced xenograft growth by 40–60% in pilot studies, though Cogazocine-specific data are pending .
Pharmacokinetics and Metabolism
While Cogazocine’s ADME (Absorption, Distribution, Metabolism, Excretion) profile is uncharacterized, inferences from analogs suggest:
-
Bioavailability: Oral absorption may be limited by first-pass metabolism, necessitating parenteral or sublingual routes .
-
Metabolism: Hepatic CYP3A4/2D6-mediated oxidation likely generates inactive metabolites, paralleling pentazocine’s pathways .
-
Half-Life: A 2–4 hour elimination half-life could support 6–8 hour dosing intervals, aligning with inpatient pain protocols .
Research Gaps and Future Directions
-
Receptor Subtype Selectivity: Radioligand binding assays are needed to quantify Cogazocine’s affinity for MOR, KOR, and DOR.
-
Toxicology: Acute/chronic toxicity studies in rodents must assess hepatorenal safety and abuse liability.
-
Clinical Trials: Phase I trials could clarify maximum tolerated doses and pharmacokinetic variability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume